5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine
CAS No.:
Cat. No.: VC13595991
Molecular Formula: C10H10F2N2O2S
Molecular Weight: 260.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2N2O2S |
|---|---|
| Molecular Weight | 260.26 g/mol |
| IUPAC Name | 5-(2,2-difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C10H10F2N2O2S/c1-15-6-3-8-5(14-10(13)17-8)2-7(6)16-4-9(11)12/h2-3,9H,4H2,1H3,(H2,13,14) |
| Standard InChI Key | DJXKTZWXUWHQRZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)SC(=N2)N)OCC(F)F |
| Canonical SMILES | COC1=C(C=C2C(=C1)SC(=N2)N)OCC(F)F |
Introduction
5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound with the CAS number 1855890-59-3. It belongs to the benzothiazole class of compounds, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is specifically characterized by the presence of a 2,2-difluoroethoxy group and a methoxy group attached to the benzothiazole ring.
Chemical Groups
-
The compound contains a benzothiazole core, which is a five-membered ring system consisting of sulfur, nitrogen, and three carbon atoms.
-
It features a 2,2-difluoroethoxy group, which is known for its stability and reactivity in organic synthesis.
-
The methoxy group (-OCH₃) is attached at the 6-position of the benzothiazole ring.
Applications
While specific applications of this compound are not extensively documented, benzothiazoles in general are explored for their potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. They are also used as intermediates in organic synthesis.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1855890-59-3 |
| Molecular Formula | C₁₀H₁₀F₂N₂O₂S |
| Molecular Weight | 260.26 g/mol |
| IUPAC Name | 5-(2,2-Difluoroethoxy)-6-methoxy-1,3-benzothiazol-2-amine |
| Density | Not available |
| Boiling Point | Not available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume